Cas no 189956-24-9 (2-(3-chloro-4-methoxyphenoxy)acetic acid)

2-(3-chloro-4-methoxyphenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid, 2-(3-chloro-4-methoxyphenoxy)-
- 2-(3-chloro-4-methoxyphenoxy)acetic acid
- EN300-1984417
- SCHEMBL7489395
- OMMITWGGPIYPLG-UHFFFAOYSA-N
- 3-Chloro-4-methoxyphenoxyacetic acid
- 189956-24-9
-
- インチ: 1S/C9H9ClO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChIKey: OMMITWGGPIYPLG-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)COC1=CC=C(OC)C(Cl)=C1
計算された属性
- せいみつぶんしりょう: 216.0189365g/mol
- どういたいしつりょう: 216.0189365g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.349±0.06 g/cm3(Predicted)
- ふってん: 359.2±27.0 °C(Predicted)
- 酸性度係数(pKa): 3.14±0.10(Predicted)
2-(3-chloro-4-methoxyphenoxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984417-1.0g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 1g |
$842.0 | 2023-06-02 | ||
Enamine | EN300-1984417-0.05g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-1984417-2.5g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1984417-5g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-1984417-0.1g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-1984417-0.5g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-1984417-10g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 10g |
$3622.0 | 2023-09-16 | ||
Enamine | EN300-1984417-10.0g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 10g |
$3622.0 | 2023-06-02 | ||
Enamine | EN300-1984417-0.25g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-1984417-5.0g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 5g |
$2443.0 | 2023-06-02 |
2-(3-chloro-4-methoxyphenoxy)acetic acid 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
2-(3-chloro-4-methoxyphenoxy)acetic acidに関する追加情報
Professional Introduction to 2-(3-chloro-4-methoxyphenoxy)acetic acid (CAS No. 189956-24-9)
2-(3-chloro-4-methoxyphenoxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 189956-24-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic ether moiety linked to an acetic acid backbone, has garnered attention due to its structural versatility and potential biological activity. The presence of both chloro and methoxy substituents on the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.
The chemical structure of 2-(3-chloro-4-methoxyphenoxy)acetic acid can be described as an aromatic compound with an acetoxy group attached to a phenoxy ring, which itself is substituted at the 3-position with a chlorine atom and at the 4-position with a methoxy group. This arrangement confers distinct reactivity patterns, enabling its utility in various synthetic transformations. The chloro substituent, in particular, is known to enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the methoxy group exerts electron-donating effects, influencing the overall reactivity and stability of the molecule.
In recent years, 2-(3-chloro-4-methoxyphenoxy)acetic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is reminiscent of biologically active compounds that target specific enzymatic or receptor pathways. For instance, derivatives of this compound have shown promise in modulating pathways associated with inflammation and pain management. The phenoxyacetic acid scaffold is particularly interesting because it can be further functionalized to produce molecules with enhanced pharmacokinetic profiles or improved binding affinity to biological targets.
One of the most compelling aspects of 2-(3-chloro-4-methoxyphenoxy)acetic acid is its role in the synthesis of enzyme inhibitors. Enzyme inhibition remains a cornerstone of modern drug design, and compounds that can selectively inhibit pathogenic enzymes often exhibit high therapeutic efficacy. The aromatic ring system in this molecule provides a suitable platform for designing inhibitors targeting enzymes such as kinases and phosphodiesterases. Recent studies have demonstrated that structural analogs of 2-(3-chloro-4-methoxyphenoxy)acetic acid can be engineered to exhibit potent inhibitory activity against these enzymes, offering potential treatments for diseases such as cancer and cardiovascular disorders.
The pharmaceutical industry has been particularly interested in leveraging the unique properties of 2-(3-chloro-4-methoxyphenoxy)acetic acid for developing small-molecule drugs. The ability to modify both the aromatic ring and the acetic acid moiety allows for extensive structural diversification, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. For example, computational modeling studies have highlighted how subtle changes in the substitution pattern can significantly alter the binding affinity of potential drug candidates to their target proteins. This underscores the importance of 2-(3-chloro-4-methoxyphenoxy)acetic acid as a building block in rational drug design.
Moreover, 2-(3-chloro-4-methoxyphenoxy)acetic acid has found applications beyond traditional pharmaceuticals. Its structural features make it useful in agrochemical research, where similar scaffolds are employed in developing herbicides and pesticides. The ability to fine-tune the electronic properties of the aromatic ring through strategic substitution allows for the creation of compounds with tailored biological activities. This adaptability has made 2-(3-chloro-4-methoxyphenoxy)acetic acid a versatile intermediate in synthetic chemistry, bridging gaps between academic research and industrial applications.
The synthesis of 2-(3-chloro-4-methoxyphenoxy)acetic acid itself is an intriguing challenge that highlights its synthetic utility. Traditional methods often involve multi-step sequences starting from readily available precursors such as 3-chloro-4-methoxyphenol. These synthetic routes typically involve esterification or amidation reactions followed by functional group transformations to introduce the desired acetoxy group. Advances in catalytic methods have enabled more efficient and scalable syntheses, reducing reaction times and improving yields. Such improvements are crucial for industrial applications where cost-effectiveness and sustainability are paramount.
In conclusion, 2-(3-chloro-4-methoxyphenoxy)acetic acid (CAS No. 189956-24-9) represents a fascinating compound with broad implications in pharmaceutical chemistry and synthetic biology. Its unique structural features make it an invaluable tool for drug discovery efforts aimed at developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule, its significance is likely to grow further, solidifying its place as a cornerstone in modern medicinal chemistry.
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